Product packaging for Kigamicin C(Cat. No.:)

Kigamicin C

Cat. No.: B016708
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-KUPVXKSBSA-N
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Description

Kigamicin C (CAS 680571-51-1) is a novel antitumor antibiotic isolated from Amycolatopsis sp., discovered through a pioneering "anti-austerity" screening strategy. This approach targets a fundamental vulnerability in cancer biology: the remarkable tolerance of cancer cells to nutrient starvation, a common condition in solid tumor microenvironments. Key Research Applications and Value: Selective Anti-Proliferative Activity: this compound demonstrates potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions. It inhibits the survival of PANC-1 pancreatic cancer cells at concentrations approximately 100-fold lower in nutrient-starved media than in nutrient-rich media, offering a potential therapeutic window. Novel Mechanism of Action: Research indicates that this compound and its analogues disrupt a key survival pathway activated during metabolic stress. The proposed mechanism involves the blockade of the activation of PKB/Akt (Protein Kinase B) signaled by cells in response to a nutrient-starved state. By disturbing this critical pathway, this compound effectively counteracts the starvation resistance of cancer cells, a key mechanism in oncogenesis. In Vivo Efficacy: this compound has shown activity in vivo against human pancreatic cancer xenograft models, supporting its potential as a candidate for anticancer drug development based on the anti-austerity concept. Antimicrobial Properties: Beyond its anticancer potential, this compound exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. It is inactive against Gram-negative bacteria. Chemical & Physical Properties: This compound is supplied as a pale yellow powder with a purity of ≥97%. It has a molecular formula of C₄₁H₄₇NO₁₆ and a molecular weight of 809.81. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor solubility in water. For optimal stability, it is recommended to store the product at -20°C. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H47NO16 B016708 Kigamicin C

Properties

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Isolation of Kigamicin C

Isolation Methodologies from Microbial Sources

Kigamicin C is isolated from the culture broth of specific actinomycetes species. The process involves several key steps, from identifying the producing organism to purifying the final compound.

Kigamicins, including this compound, have been discovered from the culture broth of Amycolatopsis sp. ML630-mF1. nih.govresearchgate.net Another species identified as a producer of kigamicins is Amycolatopsis regifaucium. caymanchem.commicrobialscreening.com Amycolatopsis is a genus of Gram-positive actinomycetes known for producing a diverse range of secondary metabolites, including polyketides and glycopeptide antibiotics. dntb.gov.uaoup.comnih.gov The identification of these producer organisms is a crucial first step in obtaining this compound.

The production of this compound involves the fermentation of the identified Amycolatopsis species. Fermentation is a process where microorganisms are cultured in a suitable medium to produce desired metabolites. nih.govgoogle.comsensorex.com While specific detailed protocols for this compound fermentation are not extensively detailed in the provided information, the general process for isolating compounds from microbial cultures involves culturing the organism, separating the cells from the culture broth, and then extracting the metabolites from either the broth or the mycelial cake. scienceopen.comgoogle.com

Following fermentation and initial extraction, chromatographic techniques are employed to separate and purify this compound from the complex mixture of compounds present in the crude extract. Common strategies for the isolation and purification of natural products from microbial sources include various forms of chromatography. mdpi.comnih.gov Silica gel chromatography is a frequently used method for purification. google.com High-performance liquid chromatography (HPLC), including semi-preparative reversed-phase HPLC, is also a key technique for the final purification of polycyclic xanthones and other natural products. mdpi.comnih.gov The purification process aims to obtain this compound in a highly pure form for further characterization and biological testing.

Fermentation and Culture Broth Processing Techniques

Bioactivity-Guided Screening for this compound Identification

The discovery of this compound was closely linked to its biological activity, specifically its selective toxicity towards cancer cells under nutrient-deprived conditions. This highlights the importance of bioactivity-guided screening in its identification.

An "anti-austerity" strategy was developed to identify compounds that preferentially reduce the survival of nutrient-deprived cancer cells. nih.govmdpi.comnih.gov This involved establishing screening methods using cancer cell lines, such as the human pancreatic cancer cell line PANC-1, cultured in both nutrient-rich and nutrient-deprived media. nih.govmdpi.comnih.govnih.gov By comparing the effects of microbial culture extracts or chemical libraries under these different nutrient conditions, researchers could identify agents that selectively targeted cells in the nutrient-starved state. nih.govnih.gov

This compound and other kigamicins were identified through their selective killing activity against PANC-1 cells specifically under nutrient-starved conditions. nih.govchemicalbook.com Studies showed that kigamicins inhibited PANC-1 cell survival at significantly lower concentrations in nutrient-deprived media compared to normal, nutrient-sufficient culture conditions. nih.govebiohippo.com For this compound, this selective cytotoxicity was observed at a 100-fold lower concentration in nutrient-deprived media. ebiohippo.comcaymanchem.com This selective toxicity under nutrient deprivation is a key characteristic of this compound and the basis for its potential as an anti-austerity agent. mdpi.comresearchgate.netdntb.gov.uaoup.comnih.govnih.govresearchgate.net

Selective Cytotoxicity of this compound on PANC-1 Cells

Cell Culture ConditionRelative Concentration for Inhibition
Nutrient-Deprived1x
Nutrient-Sufficient100x

Note: Data is illustrative of the reported selective activity, indicating a significantly lower concentration required for effect under nutrient-deprived conditions. nih.govebiohippo.comcaymanchem.com

Research suggests that this compound's mechanism of action under nutrient starvation may involve the blockade of Akt activation, a pathway utilized by cancer cells to survive in nutrient-deprived environments. nih.govchemicalbook.comnih.gov

Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus (various)0.05-0.2
Methicillin-resistant S. aureus0.05-0.2
Micrococcus luteus0.05-0.2
Bacillus subtilis0.05-0.2

Note: MIC refers to Minimum Inhibitory Concentration. caymanchem.com

Structural Elucidation and Stereochemical Assignment of Kigamicin C

Advanced Spectroscopic Analyses for Structural Determination

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the relative positions of atoms. egyankosh.ac.insolubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in elucidating the structure of Kigamicin C and its congeners. nih.gov These experiments typically include 1H NMR, 13C NMR, and various 2D techniques such as COSY, HSQC, and HMBC. acs.orglehigh.edu 1H NMR spectra provide information on the types of protons and their coupling patterns, while 13C NMR provides information on the carbon skeleton. lehigh.edu 2D NMR experiments, such as HMBC, are particularly useful for establishing connectivity between carbons and protons over multiple bonds, which helps in piecing together the different parts of the molecule. niph.go.jp Analysis of NMR data, including chemical shifts and coupling constants, allows for the identification of different structural units within the this compound molecule. lehigh.edu

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and structural subunits. egyankosh.ac.insolubilityofthings.comlehigh.edu High-resolution mass spectrometry (HRMS) is particularly important as it provides accurate mass measurements, allowing for the determination of the molecular formula of this compound. sjtu.edu.cn Fragmentation studies, often performed using techniques like electrospray ionization mass spectrometry (ESI-MS), involve breaking the molecule into smaller, charged fragments and analyzing their masses. nih.gov The pattern of these fragments provides clues about the connectivity and the presence of specific functional groups within the molecule. lehigh.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. egyankosh.ac.inlehigh.edu Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups, carbonyl groups, aromatic rings, and other functionalities within this compound. lehigh.edu Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for detecting conjugated systems, such as double bonds and aromatic rings. egyankosh.ac.inlehigh.edu The UV-Vis spectrum of this compound would show absorption maxima characteristic of its polycyclic xanthone (B1684191) core and any conjugated sugar moieties. sjtu.edu.cn

Mass Spectrometry (MS) Techniques: High-Resolution and Fragmentation Studies

Elucidation of Absolute and Relative Stereochemistry

Determining the stereochemistry involves establishing the relative arrangement of substituents at chiral centers (relative stereochemistry) and the absolute configuration (R or S) at each chiral center yale.edulibretexts.org. For kigamicins, including this compound, the stereochemistry was elucidated through a combination of spectroscopic analyses, chemical degradation studies, and crucially, X-ray crystallographic analysis of some congeners niph.go.jpnih.gov. Chemical degradation studies can break down the molecule into smaller, more manageable fragments whose stereochemistry can be determined more easily niph.go.jp. By correlating the stereochemistry of the fragments to the intact molecule, information about the relative and absolute stereochemistry of this compound can be obtained. The absolute structures of kigamicins A, C, and D were determined using these combined approaches nih.gov.

Comparative Structural Analysis within Kigamicin A-E Congeners

This compound belongs to a family of structurally related compounds (kigamicins A-E) that share a common fused octacyclic aglycone core system containing seven six-membered rings and an oxazolidine (B1195125) ring nih.gov. The key structural variations among the kigamicin congeners lie in the attached sugar chain, which can consist of one to four deoxysugars, specifically amicetose (B1208693) and oleandrose (B1235672) nih.gov. Comparative structural analysis of the spectroscopic data (especially NMR) and potentially crystallographic data (where available) of this compound with Kigamicins A, B, D, and E helps in identifying the specific sugar units and their linkage positions in this compound nih.govcolab.ws. This comparative approach allows researchers to pinpoint the differences in the sugar moieties while confirming the conserved aglycone structure across the series. nih.gov

Table 1: Summary of Spectroscopic Techniques Used in this compound Structural Elucidation

TechniqueInformation ProvidedRelevance to this compound
NMR Spectroscopy Carbon-hydrogen framework, connectivity, functional groupsDetailed structural subunits, arrangement of atoms, sugar linkages. nih.govegyankosh.ac.insolubilityofthings.comacs.orglehigh.edu
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternMolecular formula, identification of structural fragments. egyankosh.ac.insolubilityofthings.comlehigh.edusjtu.edu.cn
Infrared Spectroscopy Functional group identificationPresence of hydroxyl, carbonyl, and other key functional groups. egyankosh.ac.inlehigh.edu
UV-Vis Spectroscopy Electronic transitions, conjugated systemsConfirmation of the polycyclic xanthone core and conjugated moieties. egyankosh.ac.inlehigh.edusjtu.edu.cn
X-ray Crystallography Three-dimensional atomic structure, stereochemistryConfirmation of the aglycone framework and absolute stereochemistry (via congeners). nih.govwikipedia.org

Table 2: Key Structural Features of Kigamicins A-E

CompoundAglycone CoreSugar Moiety Variation
Kigamicin AFused OctacyclicSpecific arrangement/number of sugars
Kigamicin BFused OctacyclicSpecific arrangement/number of sugars
This compoundFused OctacyclicSpecific arrangement/number of sugars
Kigamicin DFused OctacyclicSpecific arrangement/number of sugars
Kigamicin EFused OctacyclicSpecific arrangement/number of sugars

Note: The exact sugar compositions for each congener (A-E) would require detailed data from the primary literature, but they vary in the number and type (amicetose/oleandrose) of deoxysugars attached to the common aglycone. nih.gov

This compound is a complex natural product with a structure composed of a unique aglycone and a glycosidic moiety. Its structural elucidation has been primarily achieved through extensive spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govjst.go.jp. These techniques are fundamental in determining the connectivity of atoms, identifying functional groups, and establishing the molecular weight and formula of organic compounds, including complex glycosides lehigh.edunih.govphysicsandmathstutor.comnih.govresearchgate.net.

The kigamicins, including this compound, share a common structural foundation: a polycyclic xanthone aglycone linked to a sugar chain beilstein-journals.org. The aglycone of the kigamicins is described as a unique fused octacyclic ring system containing seven six-membered rings and one oxazolidine ring nih.govjst.go.jp. This complex ring system forms the non-sugar part of the molecule nih.govnih.gov.

Attached to this intricate aglycone is the glycosidic moiety, which consists of one or more deoxysugars nih.govjst.go.jpdaffodilvarsity.edu.bd. In the case of kigamicins, the sugars identified in the sugar chain include amicetose and oleandrose nih.govjst.go.jp. The sugar chain is linked to the aglycone via a glycosidic bond nih.gov. Specifically for kigamicin B, a related compound, a D-amicetose disaccharide unit is attached to the C14–OH group of the polycyclic xanthone aglycone beilstein-journals.org. While the specific sugar composition and linkage for this compound are detailed through spectroscopic analysis in the original research, the general structure involves a sugar chain composed of deoxysugars linked to the characteristic aglycone nih.govjst.go.jp.

Spectroscopic methods like NMR (including various 2D techniques like COSY and TOCSY) are crucial for assigning the signals of individual monosaccharide residues and determining the configuration and position of glycosidic linkages nih.govresearchgate.net. Mass spectrometry, particularly tandem MS, provides information on the molecular weight and fragmentation patterns, which helps in sequencing the sugar units and confirming the connection between the aglycone and glycone nih.govnih.gov. The fragmentation of glycosides in MS can typically yield neutral fragments corresponding to the sugar units, ultimately revealing the ion of the aglycone nih.gov.

Based on the structural studies, this compound has a molecular formula of C₄₁H₄₇NO₁₆ and a molecular weight of approximately 809.8 g/mol ebiohippo.comnih.govmedchemexpress.comcaymanchem.comtoku-e.comscbt.com. This formula reflects the combined atoms from both the complex polycyclic aglycone and the attached deoxysugar chain(s).

While detailed spectroscopic data tables specifically for this compound's aglycone and glycosidic moieties were not directly available in the search results snippets, the literature confirms that these structural features were determined through extensive NMR and MS analyses nih.govjst.go.jp. These studies would have involved assigning specific proton and carbon signals in the NMR spectra to different parts of the molecule, including the aglycone ring system and the sugar residues, and analyzing mass fragmentation patterns to understand the connectivity and composition of the glycosidic chain nih.govphysicsandmathstutor.comnih.govresearchgate.net.

Biosynthesis of Kigamicin C

Genomic and Proteomic Approaches to Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathway of Kigamicin C relies heavily on genomic and proteomic analyses to identify and characterize the genes and enzymes involved. oup.comresearchgate.netresearchgate.netnih.gov

Identification of Putative Biosynthetic Gene Clusters (BGCs)

Genome sequencing and mining techniques have been instrumental in identifying the putative BGC responsible for kigamicin biosynthesis in Amycolatopsis regifaucium DSM 45072T. oup.comresearchgate.netresearchgate.net These studies involve analyzing the sequenced genome for clusters of genes that typically encode enzymes involved in secondary metabolite production, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), tailoring enzymes, and transport proteins. oup.comresearchgate.netresearchgate.netresearchgate.net A putative type II PKS gene cluster has been predicted within the genome of A. regifaucium DSM 45072T, strongly suggesting its involvement in kigamicin biosynthesis. oup.comresearchgate.netresearchgate.net This cluster is located within a clade known for producing aromatic polyketide antibiotics like kigamicins. oup.comresearchgate.netresearchgate.net

Characterization of Polyketide Synthase (PKS) Components

This compound possesses a pentangular polyphenolic scaffold, characteristic of compounds assembled by polyketide synthases. Genomic analysis of the putative kigamicin BGC in A. regifaucium indicates the presence of a type II PKS system. oup.comresearchgate.netresearchgate.net Type II PKSs are multienzyme complexes composed of discrete, often monofunctional proteins that work iteratively to synthesize aromatic polyketides. oup.commdpi.com The identified genomic region proposed as the kigamicin gene cluster encodes essential enzymatic units of a type II PKS, along with tailoring enzymes consistent with the structure of kigamicin. researchgate.net Unlike some other related gene clusters, this cluster includes a glycosyltransferase but lacks a halogenase, reflecting the glycosylated but not halogenated nature of kigamicins. researchgate.net

Exploration of Nonribosomal Peptide Synthetase (NRPS) Systems

While polyketide synthases are primarily responsible for the core scaffold of kigamicins, the presence and role of nonribosomal peptide synthetases (NRPS) in this compound biosynthesis require specific investigation. General studies on secondary metabolite BGCs in Amycolatopsis regifaucium have identified NRPS gene clusters. oup.comresearchgate.netresearchgate.net However, the specific involvement of NRPS systems in the biosynthesis of this compound itself, particularly in incorporating amino acid-derived moieties if any are present in the final structure or intermediates, needs to be directly addressed through further research focused on the kigamicin BGC. oup.comresearchgate.netresearchgate.netresearchgate.net

Glycosyltransferase and Deoxysugar Biosynthesis Genes

This compound, like other kigamicins, is characterized by the attachment of sugar moieties to its polyketide core. The putative kigamicin BGC in A. regifaucium has been shown to contain genes encoding glycosyltransferases. researchgate.net Glycosyltransferases are enzymes that catalyze the transfer of activated sugar molecules to specific acceptor molecules, such as the polyketide aglycone in this case. mdpi.comjmb.or.kr The presence of these genes within the BGC supports their role in attaching the deoxysugars observed in kigamicins. researchgate.net Biosynthesis of deoxysugars typically involves a series of enzymatic steps starting from common sugar precursors, often involving enzymes like dehydratases, epimerases, and reductases, with genes for these enzymes frequently located within the same BGC as the glycosyltransferases. nih.govmdpi.comnih.gov

Enzymatic Characterization of Key Biosynthetic Steps

Functional characterization of the enzymes encoded by the putative kigamicin BGC is essential to fully understand the biosynthetic process. This involves expressing and purifying individual enzymes or modules and studying their catalytic activities in vitro. For instance, biochemical analysis of enzymes involved in deoxysugar biosynthesis in related pathways, such as the TDP-L-digitoxose pathway in kijanimicin biosynthesis, has successfully elucidated their roles. nih.gov Similarly, characterizing the specific type II PKS components will reveal how the carbon chain is assembled and cyclized to form the kigamicin scaffold. oup.comresearchgate.netresearchgate.netmdpi.com Enzymatic studies of glycosyltransferases from the kigamicin cluster would demonstrate which sugar moieties are transferred and to which positions on the aglycone. researchgate.netmdpi.comjmb.or.kr

Proposed Biosynthetic Route to the this compound Scaffold and Sugar Attachments

Based on the identification of a type II PKS gene cluster and associated tailoring enzymes, including glycosyltransferases, a proposed biosynthetic route for this compound can be outlined. The type II PKS machinery is likely responsible for the iterative assembly of acetate (B1210297) units (or similar precursors) to form the initial linear polyketide chain. This chain then undergoes cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases encoded within the BGC, to form the pentangular polyphenolic scaffold. oup.comresearchgate.netresearchgate.netmdpi.com Following the formation of the aglycone scaffold, glycosyltransferases catalyze the attachment of the specific deoxysugar moieties found in this compound. researchgate.net The biosynthesis of these deoxysugars would occur concurrently or prior to their attachment, involving dedicated enzymes encoded within the BGC or elsewhere in the genome, as seen in other natural product pathways. nih.govmdpi.comnih.gov Further tailoring modifications, such as methylations or hydroxylations catalyzed by other enzymes in the cluster, would then lead to the final structure of this compound. researchgate.net

Strategies for Biosynthetic Engineering and Combinatorial Biosynthesis

Biosynthetic engineering and combinatorial biosynthesis offer powerful approaches to manipulate the production of natural products like this compound, aiming to increase yields, remove competing products, or generate novel analogues with improved properties. isomerase.co.ukcardiff.ac.uk Research into the biosynthetic pathways of bacterial polycyclic xanthone (B1684191) natural products (BPXNPs), including this compound, is essential for these strategies. sjtu.edu.cnnih.gov

Strategies for engineering biosynthesis often involve manipulating the biosynthetic pathways within microbial strains. This can include building and optimizing pathways to produce new related natural products or enhance the production of existing ones. isomerase.co.uk Expertise in handling the complex chemistry of natural product systems is well-suited for these efforts. isomerase.co.uk

For this compound, understanding the specific enzymes involved in the construction of its core skeleton and post-modifications (such as glycosylation and acylation) is key for targeted engineering. sjtu.edu.cn While the type II PKS gene cluster has been identified as likely responsible for the polycyclic xanthone core, the precise mechanisms for all structural modifications are still under investigation. oup.comsjtu.edu.cn Future characterization of enzymes like acyltransferases could be beneficial for engineering the biosynthesis of new BPXNP derivatives with enhanced activities, such as antifungal properties. sjtu.edu.cn

Combinatorial biosynthesis involves utilizing enzymes from a biosynthetic pathway, or analogues thereof, in different combinations to yield distinct products. nih.gov This approach requires a thorough understanding of the native biosynthetic machinery. sjtu.edu.cn By manipulating the genes within the identified type II PKS cluster and potentially introducing genes for modifying enzymes from other pathways, it may be possible to create novel kigamicin analogues. oup.comnih.gov

Genome mining and bioinformatics play a crucial role in identifying potential natural product producers and analyzing their biosynthetic potential. isomerase.co.uk Tools like antiSMASH assist in identifying and analyzing biosynthetic gene clusters in bacterial genomes. researchgate.net This facilitates the identification of genes relevant to kigamicin biosynthesis and potential targets for engineering. oup.comresearchgate.netresearchgate.net

While detailed research findings specifically on the successful biosynthetic engineering or combinatorial biosynthesis of this compound analogues are not extensively detailed in the provided search results, the identification of the putative type II PKS gene cluster in A. regifaucium provides a foundational step for such future endeavors. oup.comresearchgate.net The structural diversity observed in kigamicins (A-E), ranging in their saccharide moieties, highlights the inherent versatility of the natural biosynthetic pathway, suggesting potential for generating further diversity through engineered approaches. oup.com

General strategies in metabolic engineering applicable to polyketide biosynthesis, which could be relevant to this compound, include increasing the availability of precursors, optimizing enzyme activity and selectivity, and reconstituting metabolic pathways in heterologous hosts. cardiff.ac.ukfrontiersin.orgpsu.edu For polyketides, enhancing the supply of CoA starters and malonyl-CoA extenders is a predominant strategy. frontiersin.org

Further research is needed to fully elucidate the kigamicin biosynthetic pathway and the specific functions of the genes within the identified PKS cluster. This knowledge will be critical for rationally designing biosynthetic engineering and combinatorial biosynthesis strategies to generate novel and potentially more potent kigamicin derivatives.

Chemical Synthesis and Analog Generation of Kigamicin C

Total Synthesis Strategies for the Kigamicin Core Structure

Total synthesis approaches for the kigamicin core structure often involve the construction of the polycyclic tetrahydroxanthone framework. These strategies typically address the challenges of forming multiple rings and establishing the correct stereochemistry. For instance, synthetic studies on kigamicins have achieved the natural product skeleton from chiral pool materials, utilizing key steps such as regioselective hydration of a diarylalkyne and oxidative cyclizations. acs.orgnih.gov Another approach to related tetrahydroxanthones involves sequential palladium-catalyzed C-O and C-C bond construction. matilda.science The total synthesis of related polycyclic xanthones like kibdelone C has been reported, providing insights into the construction of such complex systems. acs.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Development of Convergent Synthetic Pathways

Convergent synthetic pathways are often employed to assemble complex molecules like Kigamicin C from smaller, pre-synthesized fragments. This strategy allows for greater efficiency and flexibility in constructing the final molecular architecture. For example, a convergent approach has been successfully applied to the synthesis of kibdelone C, a polycyclic natural xanthone (B1684191), involving the construction of distinct ring fragments and their subsequent coupling. researchgate.netacs.org This approach utilized a 6π-electrocyclization to build a dihydrophenanthrenol fragment and a DMAP-mediated oxa-Michael/aldol cascade reaction to install the tetrahydroxanthone fragment. acs.org Convergent syntheses have also been explored for assembling oligosaccharide fragments, which are crucial components of kigamicins. nih.gov

Stereoselective and Regioselective Methodologies for Polycyclic Xanthone Construction

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of polycyclic xanthones like this compound due to the presence of multiple chiral centers and potential sites for reaction. Methodologies have been developed to control these aspects during the construction of the tetrahydroxanthone nucleus. Stereocontrolled synthesis of functionalized tetrahydroxanthones related to kigamicin A has been reported, employing techniques such as chemo- and enantioselective ruthenium-catalyzed transfer hydrogenation to establish specific stereocenters. researchgate.net Palladium-catalyzed reactions have been utilized for regioselective ring closure and cross-coupling to provide substituted tetrahydroxanthones. matilda.sciencepsu.edu Regioselective hydration of diarylalkynes has also been identified as a key step in the synthesis of the kigamicin skeleton. acs.orgnih.gov

Strategic Incorporation of Glycosidic Units

The incorporation of glycosidic units is a critical step in the total synthesis of kigamicins, as these sugar moieties are integral to their structure and biological activity. Kigamicins feature a tetrahydroxanthone aglycone glycosylated at a specific hydroxyl group, often with deoxygenated sugars such as amicetose (B1208693) and rhodinose. beilstein-journals.org The stereoselective construction of these glycosidic bonds, particularly the challenging β-linked 2-deoxy sugars, has been a focus of research. nih.govacs.org Methods for stereoselective glycoside synthesis, including reagent-controlled approaches utilizing glycosyl sulfonates, have been developed and applied to the construction of oligosaccharide fragments found in kigamicin E. nih.govnsf.gov Traditional glycosylation reactions can be challenging for 2-deoxy sugars due to the lack of a neighboring group to direct stereochemistry, often leading to mixtures of anomers. nih.govnih.gov

Semi-Synthesis Approaches for this compound and Derivatives

Semi-synthetic approaches involve using a naturally occurring precursor, often the aglycone or a partially glycosylated intermediate, to synthesize the target compound or its derivatives. While specific details on the semi-synthesis of this compound were not extensively found in the search results, semi-synthesis is a common strategy for generating analogs of complex natural products. Studies on related polycyclic xanthones and other natural products have employed semi-synthetic routes to modify existing structures and explore structure-activity relationships. mdpi.comnih.gov This approach can be particularly useful for introducing variations to the sugar moieties or the aglycone periphery.

Rational Design and Synthesis of this compound Analogs

Rational design and synthesis of this compound analogs aim to create compounds with potentially improved properties, such as enhanced potency, altered selectivity, or improved pharmacokinetic profiles. This process often involves modifying specific parts of the molecule based on structural information and observed biological activities. This compound and related polycyclic xanthones share a common 7-aryl-tetrahydroxanthone nucleus, which has been identified as a potential pharmacophore. psu.edusjtu.edu.cn

Modification of the Aglycone Core

Modifications to the aglycone core of this compound can significantly impact its biological activity. Studies on simplified derivatives of related tetrahydroxanthones, such as kibdelone C, have shown that modifications to the aglycone can retain or even enhance activity. researchgate.netnih.gov For instance, simplified 7-substituted tetrahydroxanthones have been synthesized to investigate their "anti-austerity" effects, a characteristic activity of kigamicins. matilda.sciencenih.govpsu.edusjtu.edu.cn These studies suggest that the tetrahydroxanthone core, particularly with appropriate substitution, plays a crucial role in the observed biological effects. matilda.sciencenih.govpsu.edu Rational design principles, sometimes based on relationships between chemical reactivity and biological potency, have guided the synthesis of analogs for other complex natural products with similar mechanisms of action. nih.govnih.govdntb.gov.ua

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11764292
Kibdelone CNot explicitly found in search results for PubChem CID, but mentioned in context of synthesis acs.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govacs.org
Kigamicin ANot explicitly found in search results for PubChem CID, but mentioned in context of related structures and synthesis researchgate.netbeilstein-journals.orgjst.go.jp
Kigamicin DNot explicitly found in search results for PubChem CID, but mentioned in context of related structures and activity frontiersin.orgjst.go.jp
Kigamicin ENot explicitly found in search results for PubChem CID, but mentioned in context of oligosaccharide synthesis nih.gov
FD-594Not explicitly found in search results for PubChem CID, but mentioned in context of related structures and synthesis nih.govresearchgate.netnih.govnih.govnsf.govjst.go.jp
Simaomicin αNot explicitly found in search results for PubChem CID, but mentioned in context of related structures and synthesis acs.orgresearchgate.netnih.govpsu.edusjtu.edu.cn
Landomycin ANot explicitly found in search results for PubChem CID, but mentioned in context of related glycosylated natural products synthesis researchgate.netnsf.gov
ArctigeninNot explicitly found in search results for PubChem CID, but mentioned as an anti-austerity agent researchgate.net
Lysolipin INot explicitly found in search results for PubChem CID, but mentioned in context of biosynthesis of polycyclic xanthones nih.gov
Cervinomycin A1Not explicitly found in search results for PubChem CID, but mentioned in context of related structures frontiersin.org
Cervinomycin A2Not explicitly found in search results for PubChem CID, but mentioned in context of related structures frontiersin.orgnih.gov
Altromycin BNot explicitly found in search results for PubChem CID, but mentioned in context of related aglycone synthesis nih.gov
KidamycinNot explicitly found in search results for PubChem CID, but mentioned in context of related aglycone synthesis nih.gov
AlbofunginNot explicitly found in search results for PubChem CID, but mentioned as a polycyclic xanthone researchgate.net
CitreamicinsNot explicitly found in search results for PubChem CID, but mentioned as polycyclic xanthones researchgate.net
XantholipinNot explicitly found in search results for PubChem CID, but mentioned in context of biosynthesis and as a polycyclic xanthone nih.govresearchgate.net
SCH 56036Not explicitly found in search results for PubChem CID, but mentioned in context of related structures nih.govnih.gov
IB-00208Not explicitly found in search results for PubChem CID, but mentioned in context of related structures and synthesis frontiersin.orgresearchgate.net
Aclacinomycin ANot explicitly found in search results for PubChem CID, but mentioned as a related antineoplastic glycoconjugate beilstein-journals.org
AclavinonNot explicitly found in search results for PubChem CID, but mentioned as the aglycone of aclacinomycin A beilstein-journals.org
D-amicetoseNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in kigamicins researchgate.netbeilstein-journals.orgjst.go.jp
RhodinoseNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in kigamicins beilstein-journals.orgnsf.gov
OlivoseNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in related natural products and synthesis nsf.gov
DigitoxoseNot explicitly found in search results for PubChem CID, but mentioned as a 2,6-dideoxy sugar in natural products acs.org
L-rhodosaminNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in aclacinomycin A beilstein-journals.org
2,6-didesoxy-L-lyxoseNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in aclacinomycin A beilstein-journals.org
L-cineruloseNot explicitly found in search results for PubChem CID, but mentioned as a sugar unit in aclacinomycin A beilstein-journals.org
Uridine diphosphate (B83284) (UDP)Not explicitly found in search results for PubChem CID, but mentioned in context of glycosidic bond formation nih.govwikipedia.org
Guanosine diphosphate (GDP)Not explicitly found in search results for PubChem CID, but mentioned in context of glycosidic bond formation wikipedia.org
Thymidine diphosphate (TDP)Not explicitly found in search results for PubChem CID, but mentioned in context of glycosidic bond formation wikipedia.org
Cytidine monophosphate (CMP)Not explicitly found in search results for PubChem CID, but mentioned in context of glycosidic bond formation nih.govwikipedia.org
DolicholNot explicitly found in search results for PubChem CID, but mentioned in context of glycosidic bond formation wikipedia.org
Synthesis Step ExampleReagents/ConditionsYield (%)Stereoselectivity (if applicable)
Regioselective Hydration of Diarylalkyne[Details not specified in snippets][Data not specified in snippets]Regioselective acs.orgnih.gov
Oxidative Cyclization 1[Details not specified in snippets][Data not specified in snippets][Data not specified in snippets]
Oxidative Cyclization 2[Details not specified in snippets][Data not specified in snippets][Data not specified in snippets]
Palladium-catalyzed Ring Closure/Cross-couplingPalladium(0), Xphos ligand, aryl boronic acids, basic conditions psu.edu60-85% (for simplified tetrahydroxanthones) psu.edu[Data not specified in snippets]
Stereoselective Glycosylation (β-2,6-dideoxy sugar)p-toluenesulfonyl chloride, potassium hexamethyldisilazide (KHMDS) nih.govGood to near perfect β-selectivity nih.govHigh β-selectivity nih.gov

This table is illustrative based on the types of reactions mentioned in the search results. Specific yields and stereoselectivity values for the total synthesis of this compound were not consistently available across the provided snippets.

Detailed Research Findings Examples:

A synthesis of the kigamicin skeleton has been achieved from chiral pool materials, involving regioselective hydration of a diarylalkyne and two oxidative cyclizations. acs.orgnih.gov

Simplified 7-substituted tetrahydroxanthones, synthesized via palladium-catalyzed ring closure/cross-coupling, retained the "anti-austerity" effect, indicating the importance of the tetrahydroxanthone core for this activity. matilda.sciencenih.govpsu.edusjtu.edu.cn

A reagent-controlled approach using p-toluenesulfonyl chloride and potassium hexamethyldisilazide (KHMDS) has been developed for the stereoselective synthesis of β-linked 2,6-dideoxy and 2,3,6-trideoxy sugars, which are components of kigamicins. nih.gov This method allows for gram-scale glycosylation reactions with high β-selectivity. nih.gov

Convergent synthesis strategies, such as those used for kibdelone C, offer efficient routes to assemble the complex polycyclic xanthone core from smaller fragments. researchgate.netacs.org Key reactions in these pathways can include electrocyclizations and cascade reactions. acs.org

Modifications to the aglycone core, such as the synthesis of simplified 7-aryl tetrahydroxanthones, have been explored to understand the minimum pharmacophore required for the anti-austerity activity observed in kigamicins. nih.govpsu.edusjtu.edu.cn While some simplified analogs retain activity, they may be significantly less potent than the natural product.

Alteration and Introduction of Sugar Residues

The kigamicins, including this compound, contain deoxy sugar moieties. Specifically, this compound has been shown to contain D-amicetose and D-oleandrose sugar units. jst.go.jp The precise stereochemistry of these deoxy sugars and their linkage to the aglycone are crucial for the biological activity of the natural product. The stereochemistry of kigamicins A, C, and D, including that of their deoxy sugars, has been determined through a combination of spectroscopic methods, X-ray crystallographic analysis, and chemical degradation studies. jst.go.jpnih.gov

The introduction of sugar residues, a process known as glycosylation, is a key step in the total synthesis and analog generation of glycosylated natural products like this compound. Achieving stereoselective glycosylation, particularly for 2-deoxy sugars which are challenging due to the absence of a participating group at the C-2 position, is critical. Research efforts have explored various methodologies for the stereocontrolled synthesis of beta-linked 2-deoxy sugars, which are relevant to the sugar components found in kigamicins. mdpi.com These approaches can involve the use of thioglycosides possessing a leaving group at the 2-position that can be activated under catalytic conditions. mdpi.com

Specific synthetic studies related to kigamicins have demonstrated methods for sugar introduction. For instance, the synthesis of a glycosylated tetrahydroxanthone mimicking the ABC subunit of kigamicin A involved the stereoselective introduction of a beta-linked D-amicetose unit. This was achieved using a trichloroacetimidate (B1259523) activated donor. researchgate.net Furthermore, a method for beta-selective dehydrative glycosylation utilizing tosyl chloride has been successfully applied in the synthesis of the tetrasaccharide of this compound. nsf.gov The synthesis of the tetrasaccharide from kigamicin E has also been reported, highlighting the ongoing work in constructing the complex oligosaccharide chains found in these natural products. mdpi.com

Alteration of the sugar residues is a common strategy in the generation of natural product analogs to explore structure-activity relationships and potentially improve properties. While general strategies for modifying sugar cores exist, specific details on the alteration of the D-amicetose and D-oleandrose units within this compound itself are often described within the context of analog synthesis studies. nih.gov

Synthesis of Simplified Pharmacophore Mimics

The polycyclic tetrahydroxanthone skeleton is a prominent feature of the kigamicins and is considered to contribute significantly to their biological effects, including their "antiausterity" activity against cancer cells under nutrient-poor conditions. researchgate.netmatilda.science To identify the minimal structural requirements for this activity and to develop simpler, more accessible compounds, researchers have pursued the synthesis of simplified pharmacophore mimics of this compound.

One approach has involved the synthesis of simplified 7-substituted tetrahydroxanthones. matilda.sciencenih.gov These compounds were designed to mimic the core tetrahydroxanthone structure of kigamicins. A palladium-catalyzed method has been developed for the efficient synthesis of these 7-substituted tetrahydroxanthones from readily available C-acylated cycloalkanones. matilda.sciencenih.gov This method allows for the construction of the tetrahydroxanthone ring system and the introduction of substitution at the C-7 position in a single operation. matilda.science

Biological Activities and Mechanistic Investigations of Kigamicin C

Anticancer Activity and Differential Cytotoxicity

Kigamicin C has demonstrated significant anticancer activity, particularly exhibiting differential cytotoxicity caymanchem.comnih.govcaymanchem.comchemicalbook.commedchemexpress.comniph.go.jp. This differential activity is a key characteristic, showing a preference for certain conditions and cell types.

Preferential Cytotoxicity under Nutrient-Deprived Conditions

A notable finding regarding this compound is its preferential cytotoxicity towards cancer cells under nutrient-deprived conditions caymanchem.comnih.govcaymanchem.comchemicalbook.comcapes.gov.bracs.orgmedchemexpress.commedchemexpress.eumedchemexpress.eu. This selective activity forms the basis of the "anti-austerity" strategy by which kigamicins were discovered chemicalbook.comcapes.gov.br. Studies have shown that this compound inhibits the survival of certain cancer cells at significantly lower concentrations when nutrients are scarce compared to nutrient-rich environments caymanchem.comnih.govcaymanchem.comacs.org. For instance, it is cytotoxic to PANC-1 pancreatic cancer cells at concentrations 100 times lower in nutrient-deprived media than in nutrient-rich media caymanchem.comcaymanchem.comchemicalbook.comebiohippo.com. This suggests that this compound may target pathways that are essential for cancer cell survival specifically when nutrients are limited jcancer.org.

Efficacy against Specific Cancer Cell Lines (e.g., Pancreatic Adenocarcinoma PANC-1)

Research has specifically highlighted the efficacy of this compound against pancreatic cancer cell lines, particularly PANC-1 cells caymanchem.comnih.govcaymanchem.comchemicalbook.comcapes.gov.bracs.orgmedchemexpress.commedchemexpress.eu. This compound selectively kills PANC-1 cells under nutrient-poor conditions medchemexpress.comebiohippo.commedchemexpress.com. This selective killing is observed at concentrations significantly lower than those required in normal culture conditions caymanchem.comnih.govcaymanchem.com. The preferential cytotoxicity against PANC-1 cells in nutrient-deprived media is a consistent finding across multiple studies caymanchem.comcaymanchem.comchemicalbook.comebiohippo.com.

Impact on Cancer Cell Proliferation and Viability

This compound acts as an antiproliferative agent with a novel mechanism of action chemicalbook.com. Its impact on cancer cell viability is particularly pronounced under nutrient starvation nih.govchemicalbook.comacs.orgebiohippo.com. By preferentially inhibiting the survival of cancer cells in nutrient-deprived states, this compound targets their tolerance to such harsh conditions chemicalbook.comcapes.gov.br. This effect contributes to reduced cell viability and inhibition of proliferation in susceptible cancer cell lines, especially when nutrients are limited nih.govchemicalbook.comacs.orgebiohippo.com.

Antibacterial Activity Profile

Beyond its anticancer properties, this compound also exhibits antibacterial activity caymanchem.comnih.govchemicalbook.commedchemexpress.com.

Activity against Gram-Positive Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

This compound has demonstrated activity against Gram-positive bacteria caymanchem.comnih.govchemicalbook.commedchemexpress.commedchemexpress.eumedchemexpress.euebiohippo.commedchemexpress.comnordicbiosite.com. Notably, it is active against various strains of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA) caymanchem.comnih.govcaymanchem.comchemicalbook.commedchemexpress.commedchemexpress.eumedchemexpress.euebiohippo.commedchemexpress.comnordicbiosite.com. Minimum Inhibitory Concentrations (MICs) against MRSA strains have been reported in the range of 0.05-0.2 µg/ml caymanchem.comcaymanchem.com. Activity has also been observed against M. luteus and B. subtilis with similar MIC ranges caymanchem.comcaymanchem.com.

Molecular Mechanisms of Action

This compound exerts its biological effects through several molecular mechanisms, primarily involving key signaling pathways and cell cycle regulation. Research has focused on elucidating how this compound selectively targets cancer cells, particularly under conditions of nutrient stress.

Elucidation of Cellular Target(s) of this compound

While the precise direct cellular target(s) of this compound are still under investigation, studies suggest its mechanism of action involves the modulation of critical cellular pathways essential for cancer cell survival and proliferation, especially in challenging microenvironments windows.nettoku-e.comchemicalbook.com. Some research indicates that this compound may inhibit EF-HA1. scbt.com

Inhibition of Akt/aPKB Signaling Pathway Activation

A significant mechanism of action identified for this compound is the inhibition of the Akt (also known as protein kinase B or aPKB) signaling pathway. This pathway is crucial for cell survival, growth, and metabolism, and its activation is often dysregulated in cancer, particularly under conditions of nutrient deprivation where it helps cancer cells adapt and survive ebiohippo.comwindows.nettoku-e.comcapes.gov.brchemicalbook.comresearchgate.net. This compound has been shown to block the activation of Akt induced by nutrient starvation in pancreatic cancer cells ebiohippo.comwindows.nettoku-e.comcapes.gov.brchemicalbook.com. Inhibition of the PI3K/Akt pathway has been observed with kigamicin A, a related compound, leading to suppressed cancer cell survival under nutrient starvation . Other anti-austerity agents, like kigamicin D, have also been shown to inhibit the Akt/mTOR pathway, contributing to cancer cell death under nutrient-deprived conditions researchgate.net.

Modulation of Cell Cycle Regulators (e.g., Cyclin D1, p21)

This compound has been reported to influence cell cycle regulators, including downregulating Cyclin D1 and p21 in human myeloma cells d-nb.info. Cyclin D1 is a key positive regulator of the cell cycle, and its overexpression is frequently observed in various cancers, contributing to uncontrolled cell proliferation researchgate.netimmunologyresearchjournal.com. p21 is a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest immunologyresearchjournal.comnih.gov. Modulation of these regulators by this compound can disrupt the cell cycle progression, contributing to its anti-tumor activity d-nb.info.

Induction of Programmed Cell Death Pathways (e.g., Necrosis, Autophagy)

This compound has been observed to induce cell death in cancer cells. Specifically, it can induce necrosis in human myeloma cells ebiohippo.com. While apoptosis and autophagy are well-known forms of programmed cell death, necrosis was traditionally considered a non-programmed, chaotic process clevelandclinic.orgmdpi.comwikipedia.orgnih.gov. However, programmed forms of necrosis, such as necroptosis, have been recognized mdpi.comwikipedia.org. The induction of necrosis by this compound in cancer cells, but not normal lymphocytes, highlights a potential selective cytotoxic effect ebiohippo.com. Autophagy is another form of programmed cell death that can occur during stress or nutrient deprivation, involving the degradation and recycling of cellular components clevelandclinic.orgwikipedia.org. Some anti-austerity agents have been shown to inhibit the Akt/mTOR/autophagy signaling pathway, leading to cancer cell death researchgate.net.

Structure Activity Relationship Sar Studies of Kigamicin C and Its Analogs

Identification of Essential Structural Motifs for Anti-Austerity Activity

Research into the essential structural motifs for Kigamicin C's anti-austerity activity has indicated that the tetrahydroxanthone core plays a significant role. matilda.scienceacs.org Studies involving simplified synthetic derivatives, such as 7-aryl tetrahydroxanthones, have shown that this core structure retains some of the anti-austerity effect, although often with reduced potency compared to the natural product. This suggests that while the tetrahydroxanthone is a key component, other parts of the molecule contribute significantly to the full biological activity. The specific arrangement and functional groups on this core are critical for interaction with cellular targets involved in the anti-austerity pathway.

Influence of Glycosylation Patterns on Biological Potency

This compound, like other kigamicins, contains a sugar chain attached to its aglycone. nih.gov The glycosylation pattern, referring to the type, number, and linkage of these sugar moieties, has been shown to influence the biological potency of natural products. mdpi.commabion.eurapidnovor.comthermofisher.com While specific detailed data on the influence of varying glycosylation patterns of this compound itself were not extensively found in the search results, related studies on kigamicin congeners and other glycosylated natural products suggest that the sugar moieties can impact solubility, stability, bioavailability, and target interaction, thereby modulating activity. mdpi.com For instance, Kigamicin A, which differs in its sugar attachments, exhibits different bioactivities compared to Kigamicin D. The native glycosylation in natural kigamicins, including this compound, appears important for their full potency.

Contribution of Specific Aglycone Subunits (e.g., Tetrahydroxanthone) to Activity

The aglycone of kigamicins is a unique fused octacyclic ring system containing a tetrahydroxanthone moiety. nih.gov As mentioned earlier, the tetrahydroxanthone subunit has been identified as a crucial part of the kigamicin pharmacophore responsible for the anti-austerity effects. matilda.scienceacs.org Synthetic 7-aryl tetrahydroxanthones have demonstrated selective killing of pancreatic cancer cells under nutrient deprivation, similar to the natural kigamicins. matilda.scienceacs.org However, the potency of these simplified analogs is significantly lower than that of this compound, indicating that the complete aglycone structure, beyond just the tetrahydroxanthone, and its connection to the glycosyl part are important for optimal activity.

Comparative SAR with Structurally Related Polycyclic Xanthone (B1684191) Natural Products

This compound belongs to the family of bacterial polycyclic xanthone natural products, which share a pentangular or hexacyclic architecture with a xanthone or tetrahydroxanthone core. nih.govsjtu.edu.cn Comparing the SAR of this compound with related compounds like kibdelones, simaomicin α, and FD-594 provides insights into the structural features that confer specific activities. nih.gov Kibdelones, which also feature a tetrahydroxanthone moiety but lack sugar groups, show potent cytotoxicity against various cancer cell lines but may have lower specificity for nutrient-starved conditions compared to kigamicins. nih.govnih.gov Simaomicin α and FD-594, possessing different structural features like additional aromatic rings, exhibit antitumor effects through mechanisms such as topoisomerase II inhibition, distinct from the anti-austerity mechanism associated with kigamicins. These comparisons highlight that while the polycyclic xanthone scaffold is common, variations in glycosylation, the oxidation state of rings, and peripheral substituents lead to diverse biological profiles and mechanisms of action within this class of natural products. nih.govsjtu.edu.cn

Computational Approaches to SAR Modeling

Computational approaches play an increasingly important role in SAR studies by providing tools for analyzing structural and activity data, predicting the activity of new compounds, and understanding molecular interactions. dovepress.comresearchgate.netnih.gov Techniques such as molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) modeling, and the analysis of chemical neighborhoods and SAR pathways can be applied to this compound and its analogs. dovepress.comresearchgate.netnih.govmdpi.comcsmres.co.uk These methods can help identify key structural features contributing to potency, predict binding affinities to potential targets, and guide the design of targeted libraries of analogs for synthesis and testing. While specific computational SAR studies solely focused on this compound were not detailed in the provided search results, the application of these computational tools to polycyclic xanthones and anti-austerity agents is a relevant and growing area of research. researchgate.netnih.govmdpi.comdntb.gov.ua

Preclinical Research and Therapeutic Potential of Kigamicin C

In Vitro Efficacy Studies in Diverse Cancer Cell Lines

In vitro studies have been crucial in understanding the potential of Kigamicin C against various cancer cell lines. These studies often involve high-throughput screening and detailed cellular assays to assess the compound's effects on cell viability, proliferation, and the induction of cell death.

High-Throughput Screening and Cellular Assays

The discovery of kigamicins, including this compound, involved a screening method designed to identify agents that preferentially inhibit cancer cell viability under nutrient starvation. Using the pancreatic cancer cell line PANC-1, researchers compared the effects of compounds in both nutrient-rich and nutrient-deprived media. nih.govnih.gov This screening led to the identification of kigamicins as compounds exhibiting preferential cytotoxicity to cancer cells under nutrient-deprived conditions, with significantly less cytotoxicity in nutrient-rich conditions. nih.gov this compound, specifically, has been shown to selectively kill PANC-1 cells at concentrations significantly lower under nutrient-starved conditions compared to normal conditions. toku-e.comamerigoscientific.com This selective activity highlights the potential of targeting the metabolic vulnerabilities of cancer cells.

Evaluation of Cell Death Markers and Proliferative Inhibition

This compound has demonstrated cytotoxic effects on PANC-1 pancreatic cancer cells, particularly in nutrient-deprived media. caymanchem.com The concentration required to inhibit PANC-1 cell survival is reported to be 100 times lower in nutrient-deprived conditions than in nutrient-rich media. caymanchem.comebiohippo.com

While specific detailed data tables for this compound's effects on a diverse range of cancer cell lines and detailed cell death marker analysis were not extensively available in the provided search results, the primary focus of the research highlighted appears to be its selective cytotoxicity under nutrient starvation, particularly in pancreatic cancer cell lines like PANC-1. Kigamicin D, a related kigamicin compound, has been observed to induce necrosis in human myeloma cells but not in normal lymphocytes in nutrient-rich media. ebiohippo.com Assays for evaluating cell death markers commonly include assessing caspase activity, cytochrome c release, and using techniques like Annexin V staining in conjunction with propidium (B1200493) iodide (PI) to distinguish between apoptosis and necrosis. bmglabtech.comcellsignal.comcellsignal.com Proliferative inhibition can be assessed using various assays such as MTT or crystal violet assays, which measure cell viability and growth. plos.org

Based on the available information, a conceptual representation of this compound's in vitro activity against PANC-1 cells under different nutrient conditions is presented below.

Cell LineConditionRelative Concentration for Inhibition
PANC-1Nutrient-Deprived1x
PANC-1Nutrient-Rich100x

Note: This table is illustrative, based on the reported 100-fold difference in required concentration for inhibition between nutrient-deprived and nutrient-rich conditions for PANC-1 cells. caymanchem.comebiohippo.com

In Vivo Efficacy Studies in Animal Models of Disease

Preclinical in vivo studies using animal models are essential to evaluate the therapeutic potential of a compound in a more complex biological system. This compound and related kigamicins have been investigated in such models, particularly focusing on cancer xenografts.

Human Cancer Xenograft Models (e.g., Pancreatic Cancer Xenografts)

This compound has shown activity in vivo against a human pancreatic cancer xenograft model. toku-e.comamerigoscientific.combioaustralis.com Human cancer xenograft models involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow in a living system. iitri.orgpharmalegacy.com These models are considered valuable for assessing the potential efficacy of therapeutic agents against human cancers. iitri.org While specific detailed data for this compound in xenograft models were not provided, the activity against a human pancreatic cancer xenograft model has been reported. toku-e.comamerigoscientific.combioaustralis.com Kigamicin D, a related compound, has been shown to strongly suppress the tumor growth of several tested pancreatic cancer cell lines in nude mice upon both subcutaneous and oral administration. nih.govresearchgate.net It also showed a weak antitumor effect against certain lung cancers but no effect on colon cancers in human tumor xenograft models. nih.gov

Syngeneic Tumor Models for Immunological Considerations

Syngeneic tumor models utilize tumor cells derived from the same genetic background as the immunocompetent host mouse strain. iitri.orgpharmalegacy.comtaconic.com These models are particularly useful for evaluating therapies that involve the immune system, as the host has an intact immune response. iitri.orgtaconic.com While the primary focus in the provided results for kigamicins is on xenograft models, one source mentions that kigamicin D showed only weakly antitumor effects in murine syngeneic tumors, and in one case, tumor growth actually increased, suggesting a possible beneficial immune response. altogenlabs.com This highlights the importance of considering immunological factors in preclinical assessments, which syngeneic models facilitate. taconic.comantineo.fr

Assessment of Tumor Growth Suppression and Regression

In in vivo studies, the efficacy of potential cancer therapeutics is often assessed by measuring parameters such as tumor growth delay, tumor growth inhibition, and tumor regression. iitri.org Tumor growth suppression refers to the slowing down or halting of tumor growth compared to untreated controls. Tumor regression indicates a reduction in tumor size. dovepress.comfrontiersin.org As mentioned, this compound is active in vivo against a human pancreatic cancer xenograft model. toku-e.comamerigoscientific.combioaustralis.com Kigamicin D has been reported to strongly suppress tumor growth in pancreatic cancer xenograft models. nih.govresearchgate.net The assessment of tumor growth suppression and regression in xenograft models provides crucial data on the potential in vivo effectiveness of a compound.

Exploration of Combination Therapeutic Strategies

Research into this compound's therapeutic potential includes exploring its use in combination strategies. While direct studies detailing this compound's combination with specific chemotherapeutic agents were not extensively found in the search results, the broader context of cancer therapy highlights the importance of combination approaches. Combination therapy, utilizing multiple cytotoxic agents with distinct mechanisms of action, is a common strategy in cancer treatment aimed at improving efficacy and overcoming resistance. nih.govgoogle.com

Given this compound's proposed mechanism of action involving the blockade of aPKB/Akt activation under nutrient withdrawal, combining it with agents that target other pathways crucial for cancer cell survival or proliferation could be a promising avenue for future research. amerigoscientific.comchemicalbook.comtoku-e.com The success of combination therapies often relies on identifying agents with synergistic or additive effects while minimizing overlapping toxicities.

Investigations into Selective Action against Cancer Cells versus Normal Cells

A key aspect of this compound's preclinical profile is its observed selective action against cancer cells, particularly under conditions of nutrient deprivation. amerigoscientific.comchemicalbook.comtoku-e.com This selectivity is a crucial consideration in developing potential cancer therapeutics, as ideally, treatments should target malignant cells while sparing healthy ones to minimize adverse effects. nih.govmdpi.com

Studies have demonstrated that this compound selectively kills PANC-1 pancreatic cancer cells at significantly lower concentrations under nutrient-starved conditions compared to normal conditions. amerigoscientific.comchemicalbook.comcaymanchem.comtoku-e.com This preferential cytotoxicity under nutrient deprivation is linked to an "anti-austerity" strategy, which targets the mechanisms cancer cells employ to tolerate the harsh, nutrient-poor microenvironment often found within tumors. amerigoscientific.comchemicalbook.comtoku-e.comnih.gov

The proposed mechanism underlying this selective toxicity involves the blockade of aPKB/Akt activation, a pathway crucial for cancer cell survival and proliferation, particularly when nutrients are scarce. amerigoscientific.comchemicalbook.comtoku-e.comnih.govdovepress.com Unlike normal cells, which may enter a quiescent state or undergo apoptosis under severe nutrient stress, some cancer cells, like those in pancreatic tumors, exhibit a remarkable tolerance to such conditions, partly mediated by pathways like PI3K/Akt. nih.govsemanticscholar.orgptcrf.or.jp By inhibiting Akt activation in this context, this compound appears to disrupt a critical survival mechanism in nutrient-deprived cancer cells, leading to their death. amerigoscientific.comchemicalbook.comtoku-e.comnih.govdovepress.com

Preclinical data supporting this selective action includes in vitro studies showing differential cytotoxicity between cancer cell lines and normal cells under varying nutrient conditions. While specific data comparing this compound's effect on a wide range of normal cell types versus cancer cell lines was not extensively detailed in the search results, the consistent finding of preferential toxicity to pancreatic cancer cells under nutrient deprivation highlights this selective aspect of its activity. amerigoscientific.comchemicalbook.comcaymanchem.comtoku-e.com

The following table summarizes key findings regarding this compound's selective cytotoxicity against PANC-1 cells under different nutrient conditions:

Cell LineConditionRelative Cytotoxicity (Lower Concentration Required)Reference
PANC-1Nutrient-Starved100 times lower concentration amerigoscientific.comchemicalbook.comcaymanchem.comtoku-e.com
PANC-1Normal ConditionsHigher concentration required amerigoscientific.comchemicalbook.comcaymanchem.comtoku-e.com

This observed selectivity under nutrient-deprived conditions suggests that this compound targets a metabolic vulnerability that is more pronounced in cancer cells adapted to austere tumor microenvironments than in normal cells. nih.govsemanticscholar.orgptcrf.or.jp Further research is needed to fully elucidate the spectrum of cancer types susceptible to this selective toxicity and to comprehensively evaluate its effects on various normal cell populations.

Challenges and Future Research Directions for Kigamicin C

Advanced Elucidation of Complex Biosynthetic Pathways

Understanding the complex biosynthetic pathways of natural products like Kigamicin C is crucial for their sustainable production and the potential for generating analogs through synthetic biology approaches frontiersin.orgnih.gov. However, elucidating these pathways, particularly in microorganisms such as Amycolatopsis species, presents significant challenges. These include the complexity of the enzymatic reactions involved, the potential for dispersed biosynthetic genes across the genome, and the difficulty in applying genetic manipulation techniques in non-model organisms frontiersin.orgnih.gov. Advanced techniques, such as chemoproteomics and in-depth transcriptomics analysis, coupled with bioinformatics and genetic engineering, are essential to overcome these hurdles and fully map the enzymatic steps and regulatory elements governing this compound biosynthesis frontiersin.orgnih.gov.

Development of More Efficient and Scalable Chemical Synthetic Routes

The complex chemical structure of this compound poses challenges for its efficient and scalable chemical synthesis chemrxiv.org. Developing more streamlined and practical synthetic routes is critical for providing sufficient quantities of the compound for comprehensive biological evaluation, preclinical studies, and potential therapeutic development. Research in this area focuses on innovative synthetic methodologies, including C-H functionalization logic and strategies for sustainable synthesis, to reduce the number of steps, improve yields, and minimize environmental impact rsc.orgnih.govrsc.org. Overcoming the difficulties associated with constructing the intricate polycyclic and caged backbone of molecules like this compound is a key objective in synthetic chemistry chemrxiv.org.

Comprehensive Understanding of Downstream Molecular Pathways and Cellular Consequences

While this compound has shown selective cytotoxicity against pancreatic cancer cells under nutrient starvation and is proposed to act via blockade of aPKB/Akt activation, a comprehensive understanding of its complete mechanism of action and the downstream molecular pathways and cellular consequences is still needed medchemexpress.comchemicalbook.com. Further research is required to fully delineate the specific protein targets, the cascade of events following target engagement, and how these events lead to the observed biological effects, such as preferential cancer cell killing under nutrient-deprived conditions nih.govresearchgate.net. Investigating the broader cellular impact, including effects on cell cycle, apoptosis, and other relevant cellular processes, will provide valuable insights into its therapeutic potential and potential off-target effects.

Expansion of Therapeutic Applications

The observed activities of this compound in pancreatic cancer and against MRSA suggest potential for broader therapeutic applications caymanchem.commedchemexpress.comchemicalbook.com.

Investigation in Other Cancer Types Beyond Pancreatic Cancer

Given its selective cytotoxicity under nutrient-deprived conditions, a state often found in the core of solid tumors, this compound warrants investigation in other cancer types beyond pancreatic cancer that exhibit similar metabolic vulnerabilities medchemexpress.com. Exploring its efficacy in different cancer cell lines and in vivo models will help determine the spectrum of its anticancer activity and identify specific cancer subtypes that may be particularly sensitive to its mechanism of action mednexus.orgletswinpc.org.

Potential for Addressing Antimicrobial Resistance

This compound's activity against MRSA highlights its potential in combating antimicrobial resistance, a growing global health crisis caymanchem.commdpi.com. Further research is needed to fully evaluate its spectrum of antimicrobial activity against a wider range of resistant bacterial strains and to understand its mechanism of action against these pathogens mdpi.comfrontiersin.org. Investigating its potential for combination therapy with existing antibiotics could also be a fruitful area of research.

Novel Strategies for Chemical Derivatization to Optimize Bioactivity and Specificity

Chemical derivatization of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profiles nih.gov. Developing novel strategies for the chemical derivatization of this compound could lead to the identification of analogs with optimized bioactivity and specificity spu.edu.synih.gov. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of structurally related compounds, are essential to understand how modifications to the this compound structure impact its biological activity oncodesign-services.comresearchgate.net. Techniques like C-H amination and other functionalization methods can facilitate the creation of diverse analogs for SAR studies and the development of targeted probes nih.gov.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's mechanism of action and its effects on biological systems necessitates an integrative approach that goes beyond single-omics studies nih.gov. Multi-omics data integration, which combines data from different levels such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for unraveling the complex interplay of biomolecules and their functions in response to this compound treatment nih.govmdpi.com.

Integrating multi-omics data can provide a holistic view of how this compound affects cellular pathways, identifies potential off-target effects, and reveals biomarkers of response or resistance nih.govjci.org. For instance, while the mechanism of action is proposed to involve the blockade of aPKB/Akt activation under nutrient starvation chemicalbook.comtoku-e.comnih.gov, multi-omics could elucidate the upstream and downstream molecular events triggered by this blockade at various biological layers.

Challenges in integrating multi-omics data include the inherent complexity and heterogeneity of the datasets, standardization issues, and the need for sophisticated computational tools and methodologies nih.govmdpi.comfrontlinegenomics.com. Developing robust analytical frameworks that can effectively merge and interpret diverse omics data types is a critical future research direction for this compound. frontlinegenomics.comnih.gov. Such integration can help in building systems-level models that predict cellular responses to this compound more accurately and identify potential synergistic targets for combination therapies.

Future research should focus on generating multi-omics datasets from this compound-treated cells or in vivo models under different conditions, particularly nutrient-starved states relevant to its anti-austerity mechanism nih.govchemicalbook.comebiohippo.comtoku-e.comnih.gov. Subsequent integration and analysis using advanced bioinformatics and machine learning techniques will be essential to gain deeper mechanistic insights and identify comprehensive molecular signatures associated with this compound activity. nih.govmdpi.comfrontlinegenomics.com.

Addressing Biological Challenges for Translational Research

Translating the promising preclinical findings of this compound into clinical applications faces several biological challenges. One significant hurdle is the complex structural nature of this compound, which is a polycyclic aromatic natural product with multiple stereogenic centers and sugar residues acs.orgnih.gov. This complexity can pose challenges for large-scale synthesis and potential structural modifications aimed at improving efficacy, solubility, or reducing toxicity, although information on dosage and safety profiles is excluded from this article acs.org.

Another biological challenge lies in fully understanding the selectivity of this compound for nutrient-starved cancer cells nih.govchemicalbook.comebiohippo.comtoku-e.comnih.gov. While this anti-austerity effect is a key advantage, the precise biological factors and pathways that render cancer cells vulnerable to this compound under nutrient deprivation need further in-depth investigation chemicalbook.comtoku-e.comnih.gov. Identifying specific biomarkers that predict this vulnerability in patient populations is crucial for targeted therapy and patient stratification in future clinical trials nih.govjci.org.

Furthermore, the potential for the development of resistance mechanisms by cancer cells or bacteria exposed to this compound represents a significant biological challenge for its long-term translational success. Research into how cells might evade the effects of this compound and strategies to overcome such resistance are vital future directions.

Addressing biological challenges also involves exploring potential synergistic effects with existing therapies. Investigating how this compound interacts with other anti-cancer agents or antibiotics at a biological level could lead to more effective combination strategies jci.org.

Translational research for this compound requires bridging the gap between basic scientific discoveries and clinical application nih.govfuturebridge.comnsw.gov.au. This involves not only overcoming the inherent biological complexities of the molecule and its interactions but also ensuring that preclinical findings are reproducible and scalable nih.govnsw.gov.au. Collaborative efforts between basic scientists, translational researchers, and clinicians will be essential to navigate these challenges and move this compound closer to potential therapeutic use nih.govfuturebridge.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.